molecular formula C7H6F3NO B1283321 4-Amino-3-(trifluoromethyl)phenol CAS No. 445-04-5

4-Amino-3-(trifluoromethyl)phenol

Cat. No.: B1283321
CAS No.: 445-04-5
M. Wt: 177.12 g/mol
InChI Key: VORRYOXJWMUREO-UHFFFAOYSA-N
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Description

4-Amino-3-(trifluoromethyl)phenol is a phenolic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a benzene ring. This compound is known for its applications in various fields, including its use as an herbicide and its role in inhibiting estrogen synthesis by binding to the estrogen receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nitration of 3-(trifluoromethyl)phenol to form 3-nitro-4-(trifluoromethyl)phenol, which is then reduced to 4-Amino-3-(trifluoromethyl)phenol using a reducing agent such as hydrogen in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of nitro groups.

    Substitution: Nucleophiles such as amines or thiols can react with the amino group under mild conditions.

Major Products:

Scientific Research Applications

4-Amino-3-(trifluoromethyl)phenol has diverse applications in scientific research:

Comparison with Similar Compounds

    4-(Trifluoromethyl)phenol: Lacks the amino group but shares the trifluoromethyl group.

    3-(Trifluoromethyl)aniline: Contains the trifluoromethyl group and an amino group but in different positions on the benzene ring.

Uniqueness: 4-Amino-3-(trifluoromethyl)phenol is unique due to the specific positioning of both the amino and trifluoromethyl groups on the benzene ring, which imparts distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets, such as the estrogen receptor, making it valuable in various applications .

Properties

IUPAC Name

4-amino-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)5-3-4(12)1-2-6(5)11/h1-3,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORRYOXJWMUREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563073
Record name 4-Amino-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445-04-5
Record name 4-Amino-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Nitro-3-trifluoromethylphenol (0.414 g; 2.0 mmol) was dissolved in 25 ml of glacial acetic acid and zinc dust (2.62 g; 40 mmol) was added in small portions during 10 minutes allowing the temperature to rise up to +40° C. The mixture was stirred for ten minutes and filtered. The dust was washed with 3×10 ml of glacial acetic acid and filtrate was evaporated to dryness to give 0.212 g of 4-amino-3-trifluoromethylphenol. 1H NMR (400 MHz, DMSO-d6): 4.86 (2H, s), 6.72 (1H, d, J=8.7 Hz), 6.74 (1H, d, J=2.6 Hz), 6.78 (1H, dd, J=8.7 Hz, J=2.7 Hz), 8.91 (1H, s)
Quantity
0.414 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.62 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Amino-3-(trifluoromethyl)phenol form in the environment?

A1: this compound, often referred to as "reduced TFM," forms through the anaerobic degradation of the pesticide 3-trifluoromethyl-4-nitrophenol (TFM). [] This reduction process occurs in environments with limited oxygen availability, such as lake sediments.

Q2: What is the significance of this compound's persistence in anaerobic environments?

A2: While TFM degrades relatively quickly under both aerobic and anaerobic conditions, its reduced form, this compound, persists for a longer time in anaerobic environments. [] This persistence raises concerns about its potential long-term impact on aquatic ecosystems. Further research is needed to determine the ecotoxicological effects of this compound and its potential to accumulate in the food chain.

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